molecular formula C24H41NaO7S B12288573 Petromyzonol-24-Sulfate, Sodium Salt

Petromyzonol-24-Sulfate, Sodium Salt

Cat. No.: B12288573
M. Wt: 496.6 g/mol
InChI Key: DHGPBNKCHYMHIS-UHFFFAOYSA-M
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Description

Petromyzonol-24-Sulfate, Sodium Salt is a bile salt derivative isolated from the sea lamprey (Petromyzon marinus) ammocoete (larval form). It is known for its role as a spawning chemoattractant for the sea lamprey . The compound has the molecular formula C24H41NaO7S and a molecular weight of 496.63 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Petromyzonol-24-Sulfate, Sodium Salt involves the sulfation of petromyzonol, a bile alcohol. The reaction typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 24-position of the petromyzonol molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of petromyzonol from sea lamprey larvae, followed by its sulfation using industrial-grade sulfating agents. The product is then purified through crystallization and other separation techniques to obtain the final compound in its sodium salt form.

Chemical Reactions Analysis

Types of Reactions

Petromyzonol-24-Sulfate, Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.

    Reduction: The sulfate group can be reduced to form the corresponding alcohol.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of petromyzonol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Petromyzonol-24-Sulfate, Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of bile salts and their derivatives.

    Biology: Investigated for its role as a chemoattractant in the spawning behavior of sea lampreys.

    Medicine: Studied for its potential therapeutic applications in treating diseases related to bile salt metabolism.

    Industry: Used in the development of biochemical assays and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Petromyzonol-24-Sulfate, Sodium Salt involves its interaction with specific receptors in the olfactory system of sea lampreys. The compound binds to these receptors, triggering a signaling cascade that leads to the chemoattraction behavior observed in the larvae. The molecular targets include olfactory receptors and associated signaling pathways that mediate the response.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: Another bile acid with similar structural features but different biological functions.

    Deoxycholic Acid: A secondary bile acid with distinct metabolic pathways.

    Chenodeoxycholic Acid: A primary bile acid involved in the emulsification of fats.

Uniqueness

Petromyzonol-24-Sulfate, Sodium Salt is unique due to its specific role as a chemoattractant in sea lampreys, which is not observed in other bile acids. Its structure, featuring a sulfate group at the 24-position, distinguishes it from other bile salts and contributes to its unique biological activity.

Properties

Molecular Formula

C24H41NaO7S

Molecular Weight

496.6 g/mol

IUPAC Name

sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentyl sulfate

InChI

InChI=1S/C24H42O7S.Na/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26;/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30);/q;+1/p-1

InChI Key

DHGPBNKCHYMHIS-UHFFFAOYSA-M

Canonical SMILES

CC(CCCOS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

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